4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound features a pyrazoline ring core substituted with a 2-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2. Pyrazoline derivatives are known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the 2-chlorophenyl substituent introduces steric and electronic modulation.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOMONSVCMHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological profiles, synthesis methods, and biological evaluations of this compound based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps usually include the formation of the pyrazole ring through condensation reactions and subsequent modifications to introduce the oxobutanoic acid moiety. Various synthetic routes have been reported in literature, often employing techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl and dimethoxyphenyl groups is believed to enhance these effects through increased lipophilicity, facilitating better membrane penetration.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Research indicates that pyrazole derivatives can act as potent inhibitors of urease, an enzyme implicated in various pathological conditions such as kidney stones and infections. In vitro studies have reported IC50 values indicating strong inhibitory effects .
Anticancer Potential
The anticancer activity of pyrazole derivatives is particularly noteworthy. Compounds similar to this compound have been tested against several cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy .
Antidiabetic Effects
Some studies have explored the hypoglycemic effects of pyrazole derivatives. The compound's ability to modulate glucose metabolism and enhance insulin sensitivity has been investigated, with promising results indicating potential use in diabetes management .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antibacterial properties of related compounds, a series of pyrazole derivatives were synthesized and screened against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their non-substituted counterparts.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | S. typhi | 18 |
| B | B. subtilis | 20 |
| C | E. coli | 15 |
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on various cancer cell lines using a derivative of the compound. The results showed that at a concentration of 10 µM, significant cell death was observed in MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8 |
| A549 | 10 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with analogs from the literature:
*Assumed based on synthesis protocols shared with analogs .
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 2-chlorophenyl group (ortho-substitution) may impose greater steric hindrance compared to 4-bromophenyl (para-substitution) in Compound 24 . This could influence receptor binding or metabolic stability.
Synthesis and Yield: High-yield analogs like Compound 24 (86%) utilize para-substituted aryl groups, whereas ortho-substituted or bulky groups (e.g., quinolinyl in Compound 25) reduce yields (22–27%) due to steric challenges .
Biological Activity Trends: While direct activity data for the target compound is unavailable, analogs with 4-oxobutanoic acid moieties (e.g., Compound 24) show non-competitive enzyme inhibition, suggesting a role for the carboxylic acid group in target engagement . Methoxy groups (as in the target compound) are associated with enhanced antimicrobial activity in structurally related heterocycles .
Physicochemical and Computational Analysis
Solubility and LogP :
- The 3,4-dimethoxyphenyl group likely reduces logP (increasing hydrophilicity) compared to halogenated analogs. Computational tools like Multiwfn can quantify electron localization and polar surface area to predict solubility .
Crystallography and Structural Validation :
Structure-Activity Relationship (SAR) Insights
Halogen vs. Methoxy Substitutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
